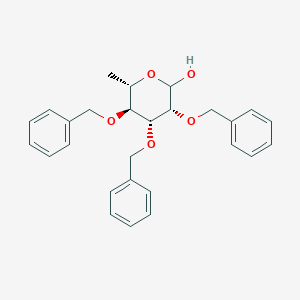

2,3,4-Tri-O-benzyl-L-rhamnopyranose

Vue d'ensemble

Description

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically involves the protection of hydroxyl groups in L-rhamnose with benzyl groups. This process can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4-Tri-O-benzyl-L-rhamnopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) or KMnO4 in water.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Benzyl chloride in DMF with a base like sodium hydride.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing benzyl groups.

Applications De Recherche Scientifique

Glycobiology

The compound is extensively utilized in glycobiology for:

- Building Block for Glycoconjugates : It acts as a glycosyl donor in glycosylation reactions, facilitating the synthesis of complex oligosaccharides and glycoconjugates .

- Study of Glycan Structures : Researchers employ it to investigate glycan structures and their interactions with proteins, which are crucial for understanding biological processes like cell signaling and immune responses .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

- Drug Delivery Systems : Its role as a precursor in synthesizing bioactive compounds is being studied for potential applications in drug delivery systems .

- Anticancer Research : Preliminary studies have indicated its potential anticancer activity when used in the synthesis of derivatives that exhibit cytotoxic effects against cancer cells .

Industrial Applications

The compound finds utility in industrial settings:

- Production of Specialty Chemicals : It is used as an intermediate in synthesizing various specialty chemicals .

- Bioremediation : Some derivatives of rhamnopyranosides have shown promise in bioremediation applications due to their ability to interact with pollutants .

Table 1: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Glycobiology | Building Block for Glycoconjugates | Essential for synthesizing complex carbohydrates |

| Medicinal Chemistry | Drug Delivery Systems | Investigated for use in delivering therapeutic agents |

| Industrial Chemistry | Production of Specialty Chemicals | Used as an intermediate in various chemical syntheses |

| Environmental Science | Bioremediation | Potential use in pollutant degradation |

Case Study 1: Synthesis of Glycoconjugates

A study demonstrated the successful use of this compound as a glycosyl donor to synthesize complex glycoconjugates. The selective protection of hydroxyl groups enabled targeted reactions that resulted in high yields of desired products.

Case Study 2: Anticancer Activity

Research conducted on derivatives synthesized from this compound revealed promising anticancer properties. The derivatives exhibited cytotoxicity against specific cancer cell lines, suggesting potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2,3,4-Tri-O-benzyl-L-rhamnopyranose involves its role as a glycan precursor. It participates in glycosylation reactions, where it donates glycan moieties to proteins or lipids, forming glycoproteins or glycolipids. These glycosylated molecules play crucial roles in cell signaling, immune response, and molecular recognition processes .

Comparaison Avec Des Composés Similaires

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 2,3,4-Tri-O-benzyl-D-mannopyranose

- 2,3,4-Tri-O-benzyl-D-galactopyranose

Uniqueness: 2,3,4-Tri-O-benzyl-L-rhamnopyranose is unique due to its specific configuration and the presence of benzyl protecting groups at the 2, 3, and 4 positions. This configuration allows it to participate in selective glycosylation reactions, making it a valuable tool in glycobiology research .

Activité Biologique

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a glycoside derivative of L-rhamnose that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on L-rhamnose with benzyl groups. The general synthetic route can be summarized as follows:

- Starting Material : L-Rhamnose is used as the base compound.

- Benzylation : The hydroxyl groups at C-2, C-3, and C-4 positions are selectively protected using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

- Purification : The product is purified using chromatography to obtain a pure syrupy compound.

The overall reaction can be represented as:

Antimicrobial Properties

Research indicates that derivatives of L-rhamnose exhibit varying degrees of antimicrobial activity. In particular, studies have shown that this compound has been evaluated for its efficacy against several bacterial strains.

- Tested Strains : The compound has been tested against both Gram-positive and Gram-negative bacteria.

- Results Summary :

- Moderate antibacterial activity was observed against Staphylococcus aureus and Escherichia coli.

- No significant inhibition was noted for Pseudomonas aeruginosa.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | No inhibition |

These results suggest that while the compound possesses some antimicrobial properties, it may not be universally effective across all bacterial types .

Anticancer Activity

Further investigations into the anticancer potential of this compound have revealed promising results:

- Cell Lines Tested : The compound was tested on various cancer cell lines including HCT-116 (colorectal carcinoma) and HeLa (cervical cancer).

- Mechanism of Action : Preliminary studies suggest that it induces apoptosis in cancer cells through mitochondrial pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| HeLa | 20 | Mitochondrial pathway activation |

The pro-apoptotic effect observed in these studies indicates a potential therapeutic application in cancer treatment .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various rhamnopyranosides including this compound. The findings highlighted the moderate activity against specific bacterial strains and suggested further modifications to enhance efficacy .

Study 2: Anticancer Properties

In another study focused on anticancer properties, the compound demonstrated significant cytotoxic effects on HCT-116 cells. The study concluded that the structural features of the compound play a crucial role in its biological activity and suggested further exploration into its mechanism .

Propriétés

IUPAC Name |

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.